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Dermaseptin-B8

Cat. No.: B1577017
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Description

Origin and Natural Context of Dermaseptin (B158304) Family Peptides

Dermaseptins are a family of peptides found in the skin secretions of tree frogs belonging to the Hylidae family, particularly those from the Agalychnis and Phyllomedusa genera. nih.gov These secretions serve as a crucial part of the frog's innate immune system, providing a chemical defense against a wide array of microbial pathogens in their environment. vulcanchem.combiosynth.com The first dermaseptin, designated Dermaseptin-S1, was isolated in 1991 from the skin of Phyllomedusa sauvagii. nih.gov Since then, over one hundred dermaseptin-like peptides have been identified, showcasing a significant diversity that has likely arisen through gene duplication and subsequent evolution to combat various microbial threats. nih.govvulcanchem.com The production of this complex mixture of bioactive compounds is a key survival mechanism for these amphibians. vulcanchem.com

Classification of Dermaseptins within Antimicrobial Peptides (AMPs)

Antimicrobial peptides (AMPs) are a broad and diverse group of molecules produced by a wide range of organisms as a first line of defense against infection. mdpi.com Dermaseptins are classified within this larger group as cationic, α-helical peptides. nih.govnih.gov This means they carry a net positive charge and have a propensity to form an alpha-helical secondary structure, particularly when interacting with microbial membranes. nih.govnih.gov

A key characteristic of many AMPs, including dermaseptins, is their amphipathic nature. researchgate.net This refers to the spatial separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues. researchgate.net In an α-helical conformation, the hydrophobic residues are positioned on one face of the helix, while the cationic (positively charged) and polar residues are on the opposite face. nih.gov This amphipathic structure is critical for their mechanism of action, which primarily involves the disruption of microbial cell membranes. biosynth.comnih.gov

The dermaseptin family itself can be further subdivided. Based on sequence similarities, at least seven distinct peptide families have been proposed within the Phyllomedusinae subfamily, including dermaseptins, phylloseptins, plasticins, dermatoxins, phylloxins, and hyposins. researchgate.net

Historical Context of Dermaseptin-B8 Discovery and Initial Characterization

While the broader dermaseptin family has been studied since the early 1990s, specific members like this compound were identified in subsequent research focusing on the peptide diversity within different frog species. This compound is one of several dermaseptins (DRS-B1–B6) isolated from the skin secretions of the waxy monkey tree frog, Phyllomedusa bicolor. nih.govnih.gov

Initial characterization of these peptides involved their purification from the skin secretions, typically using techniques like high-performance liquid chromatography (HPLC), followed by sequencing to determine their primary amino acid structure. vulcanchem.com Early studies on dermaseptins from P. bicolor, such as dermaseptin b (a 27-residue peptide amide), revealed their potent in vitro activity against a broad spectrum of microorganisms, including bacteria and fungi. nih.gov These foundational studies established the basis for further investigation into the specific properties and potential applications of individual dermaseptin peptides like B8.

Overview of the Current Research Landscape for this compound

Current research on this compound and its relatives is largely focused on understanding their precise mechanisms of action and exploring their potential as templates for new antimicrobial drugs. biosynth.commdpi.com A significant area of investigation is the structure-activity relationship of these peptides, where researchers synthesize analogs and derivatives to identify the key amino acid residues and structural motifs responsible for their antimicrobial potency and selectivity. nih.govasm.org

Properties

bioactivity

Antimicrobial

sequence

GLWSKIKEAGKAVLTAAGKAALGAVSDAV

Origin of Product

United States

Genomic and Transcriptomic Basis of Dermaseptin B8

Gene Structure and Organization of Dermaseptin-B8 Precursors

The genetic foundation for this compound lies in genes that encode a precursor polypeptide. While the specific gene for this compound has not been individually detailed as extensively as some other family members, the structure is highly conserved among the dermaseptin (B158304) B genes in Phyllomedusa bicolor. nih.gov Research on the gene for Dermaseptin B2, known as Drg2, provides a representative model for the genomic organization likely shared by this compound. nih.govimrpress.com

These genes typically feature a compact structure characterized by two coding exons separated by a relatively small intron. nih.gov

Exon 1: This exon encodes the N-terminal region of the precursor protein. This includes a highly conserved 22-residue hydrophobic signal peptide, which is crucial for directing the nascent polypeptide into the secretory pathway, and the first few amino acids of the subsequent acidic pro-region. nih.govimrpress.com The conservation of this "secretory exon" across genes for different amphibian peptides suggests it was recruited early in evolution to enable the secretion of diverse molecules. nih.gov

Intron: A small intron, approximately 137 base pairs in the case of the Drg2 gene, separates the first and second exons. nih.gov

Exon 2: This larger exon contains the genetic information for the remainder of the acidic propiece. This region is followed by a sequence encoding a canonical prohormone processing signal, typically Lys-Arg (Lysine-Arginine), which is a recognition site for cleavage enzymes. Finally, this exon codes for the 32-residue progenitor sequence of the mature Dermaseptin peptide itself. nih.gov

This genetic organization, separating the signal sequence from the mature peptide sequence, is a key evolutionary feature. It allows for rapid diversification of the C-terminal mature peptide region—the part responsible for the specific antimicrobial activity—while maintaining the highly conserved N-terminal machinery required for secretion. nih.govimrpress.com This hypermutation in the mature peptide region is characteristic of "exogenes," which encode products that mediate interactions with other organisms and must adapt quickly to changing environmental pressures. imrpress.com

Biosynthetic Pathways and Post-Translational Modifications

The conversion of the genetic blueprint into the final, active this compound peptide involves a multi-step biosynthetic pathway that is characteristic of many secreted peptides. The process begins with the transcription of the this compound gene and translation of the resulting mRNA into a precursor protein, or preprodermaseptin. nih.govnih.gov

The structure of the preprodermaseptin can be broken down into distinct domains:

DomainLength (Approx. Residues)Function
Signal Peptide 22Directs the precursor protein into the endoplasmic reticulum for secretion. nih.govmdpi.com
Acidic Spacer 20-25A highly acidic (rich in Glutamic and Aspartic acids) region that is cleaved off. nih.govmdpi.com
Processing Signal 2A dibasic site (e.g., Lys-Arg) recognized by propeptide convertase enzymes. mdpi.comnih.gov
Mature Peptide 25-34The progenitor sequence of the final, active this compound. nih.govnih.gov
Amidation Signal 1A Glycine residue that donates its nitrogen for C-terminal amidation. nih.gov

Interactive Data Table: Structure of a Typical Dermaseptin Precursor Protein.

Following translation, the precursor undergoes a series of crucial post-translational modifications (PTMs) within the regulated secretory pathway, specifically in the secretion granules of the frog's dermal glands. nih.govnih.govmdpi.com

The key post-translational modifications are summarized below:

ModificationDescriptionLocation/EnzymeImportance
Signal Peptide Cleavage The N-terminal signal peptide is removed upon entry into the endoplasmic reticulum.Signal peptidaseReleases the propeptide into the secretory pathway.
Proteolytic Cleavage Propeptide convertases recognize and cleave at the dibasic Lys-Arg site.Prohormone convertasesLiberates the mature peptide from the acidic spacer region. nih.govnih.gov
C-terminal Amidation The C-terminal Glycine residue is enzymatically converted to a terminal amide group (-NH2).Peptidylglycine alpha-amidating monooxygenase (PAM)This modification is critical for the biological activity and stability of many dermaseptins, neutralizing the negative charge of the C-terminal carboxyl group. mdpi.comnih.gov

These modifications are essential for transforming the inactive precursor into the potent, biologically active this compound peptide that is stored in the skin glands. nih.gov

Regulation of Gene Expression in Natural Sources

The expression of dermaseptin genes, including that for this compound, is highly regulated and tissue-specific, occurring within the granular glands of the frog's skin. uniprot.org The synthesis and secretion of these peptides are a primary component of the frog's innate chemical defense system against invading pathogens. nih.govimrpress.com

While the specific molecular triggers for this compound gene transcription have not been fully elucidated, the regulation is understood to be part of a dynamic response to the external environment. The expression of antimicrobial peptide genes in amphibians is generally not constitutive but is induced in response to specific stimuli. These stimuli can include:

Physical Injury: Abrasions or damage to the skin can trigger the release and synthesis of AMPs to prevent infection and aid in wound repair. imrpress.com

Microbial Challenge: The presence of bacteria, fungi, or other microorganisms on the skin surface is a potent stimulus for the upregulation of AMP gene expression and secretion. nih.govimrpress.com

The regulatory pathways likely involve intracellular signaling cascades that are activated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). frontiersin.org These cascades would lead to the activation of transcription factors that bind to promoter regions of the dermaseptin genes, initiating their transcription. This inducible system allows the frog to conserve energy by producing these potent peptides primarily when they are needed for defense. The entire collection of peptides stored in the skin glands can be released onto the skin surface through a holocrine mechanism, where secretory granules are extruded through ducts. imrpress.com

Molecular Architecture and Conformational Dynamics of Dermaseptin B8

Primary Amino Acid Sequence Analysis of Dermaseptin-B8 and its Isoforms

The Dermaseptin (B158304) B family is a group of related peptides, or isoforms, that share sequence similarities but also possess unique amino acid substitutions, which modulate their specific activities. nih.gov These peptides typically range from 24 to 34 amino acids in length. mdpi.com A common feature is the presence of a tryptophan (Trp) residue near the N-terminus, often at position 3, and a high content of lysine (B10760008) (Lys) residues distributed throughout the sequence. mdpi.com

The primary sequence of this compound, identified as a Dermaseptin DS VIII-like peptide from Phyllomedusa burmeisteri, is composed of 33 amino acid residues. uniprot.org The members of the Dermaseptin B family, including this compound, exhibit variations in their amino acid sequences which contribute to their diverse biological profiles. nih.gov

Table 1: Primary Amino Acid Sequences of Dermaseptin B Isoforms

Peptide Name Organism Sequence Length (aa) UniProt ID
Dermaseptin-B1 Phyllomedusa bicolor DVLKKIGTVALHAGKAALGAVADTISQ 27 P80282
Dermaseptin-B2 Phyllomedusa bicolor GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV 33 P31107
Dermaseptin-B3 Phyllomedusa bicolor ALWKNMLKGIGKLAGQAALGAVKTLVGA 28 P81485
Dermaseptin-B4 Phyllomedusa bicolor ALWKTIKGAgKMIgSLAKNLLGSQAQPES 30 P81486
Dermaseptin-B5 Phyllomedusa bicolor GLWNKIKEAASKAAGKAALGFVNEMV 26 N/A
Dermaseptin-B6 Phyllomedusa bicolor ALWKDILKNAGKAALNEINQLVNQ 24 P81490
This compound Phyllomedusa burmeisteri GLWSTIKELGSKLAASLAKNILNQLASEA 33 P86280

Note: Data sourced from UniProt and other publicly available databases. uniprot.orgnovoprolabs.comnovoprolabs.commedchemexpress.commedchemexpress.commedchemexpress.comuniprot.orguniprot.orguniprot.orguniprot.orguniprot.org The sequence for Dermaseptin-B4 contains lowercase letters representing modified or uncertain residues as per database records.

Secondary Structural Propensities and Amphipathicity in Model Environments

A defining characteristic of this compound and its relatives is their ability to undergo a significant conformational change depending on the surrounding environment. In aqueous solutions, these peptides typically exist in a disordered, random coil state. medchemexpress.com However, upon encountering a nonpolar or membrane-mimetic environment, they adopt a well-defined secondary structure. nih.govmedchemexpress.com This transition is crucial for their antimicrobial function.

The adopted structure is an amphipathic alpha-helix, a conformation where hydrophobic and hydrophilic amino acid residues are segregated onto opposite faces of the helix. novoprolabs.comuniprot.org This spatial arrangement creates a molecule with a dual character: one face is nonpolar and interacts favorably with the lipid core of cell membranes, while the other face is polar and remains exposed to the aqueous environment or interacts with the charged head groups of the membrane lipids. mdpi.com

The propensity of dermaseptins to form an α-helix is significantly enhanced in hydrophobic environments, such as in the presence of trifluoroethanol (TFE)/water mixtures or sodium dodecyl sulfate (B86663) (SDS) micelles, which serve as models for biological membranes. medchemexpress.com Circular dichroism (CD) spectroscopy studies have demonstrated that while peptides like Dermaseptin-B2 are unstructured in water, they rapidly fold into helical conformations upon the addition of TFE or when bound to SDS micelles. medchemexpress.com This induced helicity is a critical prerequisite for the peptide's ability to insert into and disrupt the lipid bilayer. novoprolabs.com The helical structure stabilizes the peptide within the membrane, an environment that would be thermodynamically unfavorable for a disordered peptide chain.

Specific amino acids play pivotal roles in the structure and function of this compound. The tryptophan and lysine residues are particularly significant.

Tryptophan (Trp): The indole (B1671886) side chain of tryptophan is large and has a mixed hydrophobic and polar character, allowing it to act as a membrane anchor. medchemexpress.com In many dermaseptins, a Trp residue is conserved at position 3. mdpi.com Studies have shown that this Trp residue tends to bury itself within the hydrophobic core of the lipid bilayer, specifically at the interface between the lipid acyl chains and the headgroups. uniprot.orgmedchemexpress.com This anchoring helps to position the peptide correctly for membrane disruption.

Alpha-Helical Conformation in Hydrophobic Milieus

Structural Determinants for Membrane Interaction and Insertion

The ability of this compound to interact with and insert into microbial membranes is governed by several key structural features. The primary determinant is its amphipathic α-helical conformation. novoprolabs.comuniprot.org

The segregation of hydrophobic and hydrophilic residues allows the peptide to partition from an aqueous environment into the lipid bilayer. mdpi.com The process is thought to occur in a two-stage model:

Adsorption: The peptide is initially attracted to the membrane surface. This is driven primarily by electrostatic interactions between the positively charged lysine residues on the polar face of the helix and the negatively charged lipid headgroups of the bacterial membrane. novoprolabs.com

Insertion: Once a critical concentration of peptide accumulates on the surface, the hydrophobic face of the helix inserts into the nonpolar, acyl chain region of the membrane. mdpi.com This insertion is thermodynamically favorable due to the hydrophobic effect.

The N-terminal region of dermaseptins has been identified as particularly important for triggering these cytolytic properties. mdpi.commedchemexpress.com The disruption of the membrane's structural integrity, which can lead to pore formation or a 'carpet-like' dissolution of the lipid bilayer, is the ultimate result of these molecular interactions, leading to cell death.

Mechanisms of Biological Action of Dermaseptin B8

Interaction with Specific Membrane Components (e.g., Phospholipids (B1166683), LPS)

The selectivity of Dermaseptin-B8 for microbial cells over host cells is largely attributed to differences in membrane composition. frontiersin.org Microbial membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol, which provide a net negative charge that attracts the cationic dermaseptin (B158304) peptides. nih.govresearchgate.net In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and contains cholesterol, which can reduce the peptide's disruptive activity. frontiersin.orgcore.ac.uk

In Gram-negative bacteria, the outer membrane contains lipopolysaccharide (LPS), a major target for many antimicrobial peptides. core.ac.uknih.gov The negatively charged phosphate (B84403) groups in the lipid A moiety of LPS provide strong binding sites for cationic peptides like dermaseptin. uzh.ch This interaction can disrupt the outer membrane, allowing the peptide to access and permeabilize the inner cytoplasmic membrane. core.ac.uk Studies have shown that dermaseptin exhibits a stronger binding affinity for acidic phospholipids compared to zwitterionic ones, which correlates with its ability to permeate these membranes. nih.gov

Table 1: Interaction of Dermaseptin with Membrane Components

Membrane ComponentInteraction with DermaseptinConsequence
Anionic Phospholipids Strong electrostatic attraction and binding. nih.govPromotes membrane permeabilization and disruption. nih.gov
Zwitterionic Phospholipids Weaker binding affinity. nih.govContributes to selectivity for microbial membranes. frontiersin.org
Lipopolysaccharide (LPS) Strong binding to the negatively charged lipid A portion. nih.govuzh.chDisruption of the outer membrane of Gram-negative bacteria. core.ac.uk
Cholesterol ---May stabilize mammalian membranes, reducing peptide activity. frontiersin.org

Potential Intracellular Targets and Pathways beyond Membrane Disruption

While membrane disruption is considered the primary mechanism of action for this compound, there is growing evidence that some antimicrobial peptides can translocate across the membrane and interact with intracellular targets. core.ac.ukfrontiersin.org This suggests that their bactericidal activity may not be solely due to membrane permeabilization. researchgate.net

Interaction with Nucleic Acids

While the primary mechanism of action for many antimicrobial peptides (AMPs), including dermaseptins, is the disruption of the cell membrane, there is growing evidence suggesting that some AMPs can translocate into the cytoplasm and interact with intracellular targets such as nucleic acids. nih.govcore.ac.uk For some peptides, this interaction can lead to the inhibition of DNA and RNA synthesis. core.ac.uk

The ability of certain AMPs to interfere with nucleic acid functions is a critical area of research. For instance, peptides like buforin II have been shown to inhibit processes like DNA and RNA synthesis. core.ac.uk While the predominant view is that dermaseptins primarily act on the cell membrane, the possibility of intracellular targets like nucleic acids remains an area of active investigation. nih.govnih.gov The cationic nature of these peptides could facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA. nih.gov

Further research is needed to fully elucidate the specific interactions, if any, between this compound and nucleic acids and the functional consequences of such interactions.

Interference with Protein Synthesis or Cellular Metabolism

Beyond membrane disruption and potential interactions with nucleic acids, some antimicrobial peptides are known to interfere with other vital intracellular processes, including protein synthesis and cellular metabolism. core.ac.uknih.gov This interference can occur through various mechanisms, such as the inhibition of ribosomal function or the disruption of key metabolic pathways. core.ac.ukgoogle.com

For example, certain AMPs have been found to inhibit the synthesis of proteins by interfering with gene transcription or translation. core.ac.ukresearchgate.net The peptide attacin, for instance, has been shown to inhibit the synthesis of outer membrane proteins in Escherichia coli. core.ac.uk While direct evidence for this compound's impact on protein synthesis is limited, the broader class of dermaseptins has been noted for its potential to modulate host-defense mechanisms by stimulating microbicidal activities in neutrophils, which involves complex signaling and metabolic processes. nih.gov

The table below summarizes the mechanisms of action for various antimicrobial peptides, highlighting the diversity of cellular processes they can affect.

Peptide FamilyExample Peptide(s)Reported Intracellular Mechanism(s)Target Organism(s)
DermaseptinDermaseptin S1Stimulation of reactive oxygen species production and phospholipase D activity in neutrophils. nih.govHost cells (neutrophils)
BuforinBuforin IIInhibition of RNA and DNA synthesis. core.ac.ukBacteria
AttacinAttacinInhibition of outer membrane protein synthesis. core.ac.ukEscherichia coli
ProtegrinProtegrinInhibition of DNA, RNA, and protein synthesis. core.ac.ukBacteria
TachyplesinTachyplesinBinding to DNA and RNA. core.ac.ukBacteria

This table illustrates that while membrane disruption is a common theme, the ability to interfere with fundamental cellular processes like protein synthesis and metabolism is a known mechanism for several antimicrobial peptides. The precise role of this compound in these intracellular activities is a subject for ongoing research.

Spectrum of Biological Activities of Dermaseptin B8 in Research Models

Antifungal Activity

While specific studies on the antifungal properties of Dermaseptin-B8 are lacking, research on other B-family members provides insight. Dermaseptin-B2 has demonstrated cytotoxic activity against the fungal pathogen Candida albicans. Furthermore, research on Dermaseptin (B158304) S4 analogues has shown activity against fungi such as Cryptococcus neoformans and Aspergillus fumigatus. academicjournals.orgajol.info One study found that the N-terminus of the peptide is crucial for its antifungal activity. academicjournals.orgajol.info

Antiparasitic Activity

The dermaseptin family is known to possess antiparasitic properties. nih.gov For example, extensive research has been conducted on Dermaseptin S4 and its derivatives, which have shown potent antimalarial activity. nih.gov These peptides were found to inhibit the growth of the Plasmodium parasite, primarily during its trophozoite stage, by selectively lysing infected red blood cells and disrupting the parasite's plasma membrane. nih.gov The activity was not dependent on a specific chiral interaction, as both L- and D-isomers were equally effective. nih.gov Specific research on the antiparasitic actions of this compound has not been identified.

Antiviral Activity

The antiviral potential of the dermaseptin family has been explored against several viruses. Dermaseptin S4, for instance, has demonstrated a strong inhibitory effect against Herpes Simplex Virus type 1 (HSV-1) by acting at a very early stage of the viral replication cycle, likely at the virus-cell interface. nih.govresearchgate.net Analogues of Dermaseptin S4 have also been investigated for activity against HIV-1. ajol.info

Conversely, research into other B-family dermaseptins has yielded contrasting results. A 2024 study on the Zika virus (ZIKV) found that while derivatives of Dermaseptin S4 exhibited potent anti-Zika activity, the native Dermaseptin-B2 and its derivative actually increased the virus's infectivity in cell culture models. researchgate.net This highlights that the antiviral effects of dermaseptins can be highly specific to the peptide variant and the target virus. There is no specific data available on the antiviral activity of this compound.

Anti-Tumor Effects in Cell Lines and Non-Human Animal Models

Extensive research has been conducted on the anti-tumor properties of Dermaseptin-B2, providing a significant model for the potential of B-family dermaseptins. Studies have shown that Dermaseptin-B2 possesses both anti-tumor and angiostatic (inhibiting new blood vessel formation) activities in research models. nih.govplos.org

In vitro, Dermaseptin-B2 inhibits the proliferation and colony formation of various human tumor cell lines, including prostate (PC3) and breast (MDA-MB-231) cancer cells. nih.govplos.org Research into its mechanism suggests it acts by inducing necrosis (cell lysis) rather than apoptosis (programmed cell death), as evidenced by a rapid release of lactate (B86563) dehydrogenase without activation of caspase-3. nih.govplos.org Confocal microscopy revealed that the peptide interacts with the tumor cell surface, aggregates, and penetrates the cell membrane. nih.gov The tryptophan residue at position 3 in the Dermaseptin-B2 sequence appears to be key for its antiproliferative activity. plos.org

In vivo studies using a xenograft mouse model confirmed these effects. nih.govplos.orgmdpi.com Mice with implanted human prostate (PC3) tumors treated with Dermaseptin-B2 showed significant inhibition of tumor growth. plos.orgmdpi.com In one study, treatment at 2.5 mg/kg resulted in a 50% reduction in tumor growth compared to the control group, and in two of the eight mice, the tumor was completely eradicated. plos.org

Table 1: In Vitro Anti-Tumor Activity of Dermaseptin-B2

Cell Line Cancer Type Effect Observed Reference
PC3 Prostate Adenocarcinoma Inhibition of proliferation and colony formation. GI50 (50% Growth Inhibition) is lower than in non-tumor cells. plos.org
MDA-MB-231 Breast Adenocarcinoma Inhibition of colony formation. plos.org
U87MG Glioblastoma Poor effect on proliferation compared to PC3 cells. plos.org

Table 2: In Vivo Anti-Tumor Activity of Dermaseptin-B2 in a PC3 Xenograft Mouse Model

Treatment Effect on Tumor Growth Reference
Dermaseptin-B2 (2.5 mg/kg) 50% inhibition of tumor growth compared to control. plos.org
Dermaseptin-B2 (2.5 mg/kg) ~26% inhibition of tumor growth after 35 days. mdpi.com
Hormonotoxin (H-B2) (2.5 mg/kg) ~35% inhibition of tumor growth after 35 days. mdpi.com

| Hormonotoxin (H-B2) (5 mg/kg) | ~54% inhibition of tumor growth after 35 days. | mdpi.com |

Immunomodulatory Effects in Experimental Systems

This compound, a member of the dermaseptin family of antimicrobial peptides (AMPs), has demonstrated a range of immunomodulatory activities in various research models. nih.gov These peptides are recognized for their ability to influence the host's immune response, a characteristic that extends beyond their direct antimicrobial actions. frontiersin.org The immunomodulatory effects of dermaseptins, including this compound, involve interactions with key immune cells and the modulation of signaling pathways that govern inflammation and immune cell differentiation. sci-hub.runih.gov

Research has shown that dermaseptins can influence the activity of macrophages, which are crucial players in both innate and adaptive immunity. nih.govfrontiersin.org Macrophages can be polarized into different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2) macrophages, in response to various stimuli in their microenvironment. aps.orgfrontiersin.org The balance between these macrophage phenotypes is critical for proper immune regulation. aps.org

Furthermore, the immunomodulatory actions of peptides like this compound can involve the modulation of cytokine production. researchgate.net Cytokines are signaling molecules that play a pivotal role in orchestrating immune responses. The ability of a compound to influence the cytokine profile can significantly impact the nature and intensity of an immune response. For instance, the modulation of cytokines can affect the differentiation of T-cells, another critical component of the adaptive immune system. researchgate.netcreative-diagnostics.com T-cells can differentiate into various subsets, such as helper T-cells (Th) and regulatory T-cells (Treg), each with distinct functions in coordinating and controlling immune responses. frontiersin.orgnih.gov

Studies on various dermaseptin family members have highlighted their potential to alter immune functions. For example, Dermaseptin-01 has been shown to increase the phagocytic capacity and hydrogen peroxide production by macrophages in a mouse model. nih.gov Another peptide, Dermaseptin-AC, demonstrated in vivo activity with manageable safety profiles in short-term studies. nih.gov While direct and extensive research specifically detailing the immunomodulatory effects of this compound is an evolving area, the activities of other dermaseptins provide a basis for understanding its potential in this regard.

The following table summarizes the observed immunomodulatory effects of various dermaseptin peptides in different experimental models, providing context for the potential activities of this compound.

Dermaseptin DerivativeExperimental ModelObserved Immunomodulatory Effect
Dermaseptin-01BALB/c mice macrophagesIncreased phagocytic capacity and hydrogen peroxide production. nih.gov
Dermaseptin-S4 derivativesIn vitroShowed potential as antibacterial agents, which is often linked to immunomodulatory prelude. nih.gov
Dermaseptin S1 derivativesIn vitro (Vero and 293TT cells)Demonstrated activity against genital pathogens with some cytotoxicity at higher concentrations. nih.gov
Dermaseptin-ACMice (in vivo)Showed anti-MRSA effects comparable to vancomycin (B549263) and induced slight pulmonary congestion upon continuous injection. nih.gov

It is important to note that while the dermaseptin family exhibits immunomodulatory properties, the specific effects can vary between different peptides within the family.

Structure Activity Relationship Sar Studies of Dermaseptin B8

Influence of Charge and Hydrophobicity on Activity and Selectivity

An increased net positive charge generally enhances the initial electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This facilitates the accumulation of the peptide at the cell surface, a crucial first step in its mechanism of action. For instance, increasing the positive charge of dermaseptin (B158304) derivatives has been shown to enhance their antibacterial potency. nih.gov

Conversely, hydrophobicity governs the peptide's ability to insert into and traverse the lipid bilayer of the cell membrane. nih.gov Modifications that increase hydrophobicity can lead to stronger membrane perturbation and enhanced antimicrobial activity. However, an excess of hydrophobicity can also result in increased toxicity towards host cells, such as red blood cells (hemolysis), as the peptide loses its ability to discriminate between microbial and mammalian membranes. nih.gov

Studies on dermaseptin derivatives have demonstrated that manipulating the charge and hydrophobicity can modulate their selective activity against different bacterial types. nih.gov For example, conjugating acyl chains of varying lengths to the N-terminus of a dermaseptin derivative alters its hydrophobicity. This, combined with amino acid substitutions that modify the net charge, can shift the activity profile to be predominantly against either Gram-positive or Gram-negative bacteria. nih.gov Specifically, increasing hydrophobicity while reducing the positive charge can favor activity against Gram-positive bacteria, whereas the opposite modifications can enhance activity against Gram-negative bacteria. nih.gov

A key finding is that modifications enhancing activity against Gram-negative bacteria often correlate with reduced hemolytic activity, making these analogs more selective. nih.gov This highlights the intricate interplay between charge and hydrophobicity in dictating not only the potency but also the therapeutic index of Dermaseptin-B8 analogs.

Table 1: Influence of Charge and Hydrophobicity on the Activity of Dermaseptin Derivatives

Derivative Modification Effect on Charge Effect on Hydrophobicity Resulting Activity Reference
Aminohexyl-K-P Aminoacyl-lysin conjugation Increased Increased Potent against Gram-negative bacteria, inactive against Gram-positive bacteria. nih.gov
Hexyl-M4-P Acyl conjugation and Lys to Met substitution Reduced Increased Potent against Gram-positive bacteria, inactive against Gram-negative bacteria. nih.gov
NC12-P Acyl conjugation Unchanged Significantly Increased Nonselective broad-spectrum activity with enhanced potency. nih.gov

Role of Alpha-Helicity and Amphipathicity in Antimicrobial Potency

The ability of this compound to adopt an α-helical conformation, particularly an amphipathic one, is critical to its antimicrobial function. mdpi.comimrpress.comnih.gov In an aqueous environment, the peptide may be unstructured; however, upon encountering the nonpolar environment of a cell membrane, it folds into an α-helix. mdpi.com This secondary structure is stabilized by intramolecular hydrogen bonds.

This induced α-helix is typically amphipathic, meaning it has a segregated distribution of hydrophobic and hydrophilic (cationic) amino acid residues. One face of the helix is predominantly composed of nonpolar, hydrophobic residues, while the opposite face displays polar, positively charged residues. This amphipathic nature is crucial for its membrane-disruptive activity. The cationic face interacts favorably with the negatively charged head groups of the phospholipids (B1166683) in the bacterial membrane, while the hydrophobic face penetrates the nonpolar acyl chains of the lipid bilayer. bicnirrh.res.in

This interaction leads to the disruption of the membrane's integrity, causing pore formation, leakage of intracellular contents, and ultimately, cell death. bicnirrh.res.in The degree of helicity and the perfection of the amphipathic structure directly correlate with the peptide's antimicrobial potency. mdpi.com Circular dichroism (CD) spectroscopy studies have confirmed that active dermaseptin derivatives exhibit a helical conformation, which is essential for stabilizing the amphipathic organization required for their lytic activities. nih.gov Therefore, modifications that stabilize the α-helical structure, and by extension, the amphipathic character, are a key strategy in designing more potent this compound analogs. nih.gov

Impact of Specific Amino Acid Substitutions and Truncations

The primary amino acid sequence of this compound is a template that can be modified through specific amino acid substitutions and truncations to enhance its therapeutic properties. These modifications can fine-tune its activity, selectivity, and stability.

Truncation studies of dermaseptins have revealed that the full length of the peptide is not always necessary for antimicrobial activity. nih.gov The N-terminal region of dermaseptins is particularly important for their cytolytic properties. nih.gov For instance, a truncated 18-amino acid analog of dermaseptin, corresponding to the N-terminal α-helical domain, was found to be responsible for the majority of the antimicrobial activity. nih.gov Further shortening of the peptide chain from the C-terminus can sometimes even improve activity, while truncations from the N-terminus are generally detrimental. nih.gov

Specific amino acid substitutions are a powerful tool to modulate the peptide's properties. Replacing certain residues can:

Increase Net Positive Charge: Substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg) can increase the peptide's cationicity, enhancing its affinity for bacterial membranes. nih.gov For example, the K4K20-S4 analog of dermaseptin S4, with an increased positive charge, showed a dramatic increase in antibacterial activity. nih.gov

Modify Hydrophobicity: Replacing residues with others that have more or less hydrophobic side chains can alter the peptide's interaction with the lipid bilayer. For instance, substituting lysine with methionine can increase hydrophobicity and shift the activity profile. nih.gov

Enhance Amphipathicity: Strategic substitutions can improve the segregation of hydrophobic and hydrophilic residues on the α-helix, leading to a more ideal amphipathic structure and greater potency.

These modifications can have profound effects on the peptide's selectivity. For example, reducing hydrophobicity or increasing the net positive charge in dermaseptin S4 analogs resulted in peptides with potent antibacterial activity but significantly reduced hemolytic activity. nih.gov

Table 2: Impact of Amino Acid Substitutions and Truncations on Dermaseptin S4 Analogs

Analog Modification Effect on Activity Reference
Dermaseptin-(1-18) C-terminal truncation of Dermaseptin Retained significant antimicrobial activity, representing the core active domain. nih.gov
K4K20-S4 Substitution increasing net positive charge 2-3 fold more potent against protozoa and RBCs, but 100-fold more potent against bacteria. nih.gov
K4-S4(1-13) N-terminal truncation and substitution Maintained or improved structural characteristics and rapid cytolytic activity. nih.gov
Dermaseptin-(14-34) N-terminal truncation Devoid of antimicrobial activity. nih.gov

Stereochemical Considerations (L- and D-amino acid isomers) on Activity and Resistance

The stereochemistry of the constituent amino acids in this compound plays a crucial role in its activity and, importantly, its susceptibility to degradation and the development of bacterial resistance. Naturally occurring proteins are composed of L-amino acids. acs.org Consequently, proteases, which are enzymes that break down proteins, are specific for L-amino acid peptide bonds.

One of the significant limitations of peptide-based therapeutics is their rapid degradation by host and bacterial proteases. To overcome this, synthetic analogs of this compound have been created using D-amino acids, which are the mirror images (enantiomers) of the natural L-amino acids. libretexts.org These D-isomers are resistant to proteolysis, which can significantly increase their in vivo half-life and bioavailability. nih.gov

A significant advantage of using D-amino acid-containing peptides is the reduced likelihood of bacteria developing resistance. nih.gov Bacteria have been shown to develop resistance to conventional antibiotics, but not to the L- or D-isomers of dermaseptin derivatives. nih.gov This suggests that the membrane-disruptive mechanism is more difficult for bacteria to overcome through evolutionary adaptation compared to the single molecular targets of traditional antibiotics. The use of D-amino acid isomers, therefore, represents a promising strategy to create robust and long-lasting antimicrobial agents based on the this compound scaffold. nih.gov

Table 3: Comparison of L- and D-Amino Acid Isomers of a Dermaseptin Derivative (DMPC-10A)

Peptide Stereochemistry Antimicrobial Potency Cytotoxicity/Hemolytic Activity Protease Stability Reference
DMPC-10A L-amino acids Broad-spectrum Considerable Susceptible to trypsin and chymotrypsin nih.gov
DMPC-10B D-amino acids (except Ala1 and Trp3) Similar to L-form Lower than L-form Remarkable resistance to trypsin and chymotrypsin nih.gov

Peptide Engineering and Derivatization Strategies for Dermaseptin B8

Rational Design of Dermaseptin-B8 Analogs and Derivatives

Rational design of this compound analogs focuses on modifying its structure to improve its antimicrobial activity and selectivity. nih.gov This often involves altering the peptide's primary sequence to enhance desirable properties. nih.gov

One common strategy is to modify the N-terminal domain of the peptide. Structure-activity relationship studies have shown that the N-terminal helical domain is crucial for the antimicrobial activity of dermaseptins. nih.gov Truncated N-terminal derivatives have been designed that demonstrate a significant decrease in cytotoxicity towards mammalian cells while retaining good antimicrobial activity. nih.gov For instance, a 19-mer truncated derivative of a novel dermaseptin (B158304), DM-PC, showed reduced hemolytic activity but maintained its ability to combat bacteria. nih.gov

Another approach involves altering the hydrophobicity and hydrophilic characteristics of the peptide. By adding basic amino acids like lysine (B10760008), the hydrophilic nature of the peptide can be increased. mdpi.com This modification aims to prevent an increase in cytotoxicity while potentially enhancing antimicrobial effects. mdpi.com The selectivity of dermaseptins between bacterial and mammalian cells can be fine-tuned by optimizing the length and hydrophobicity of the C-terminal domain. nih.gov

The following table summarizes some rationally designed Dermaseptin derivatives and their key features:

DerivativeParent PeptideModification StrategyKey Finding
K4S4(1-16)Dermaseptin S4Increased hydrophilicity by adding lysineExhibited potent antibacterial activity against Acinetobacter baumannii. mdpi.com
DMPC-19Dermaseptin-PC (DM-PC)Truncation of 9 amino acids from the C-terminusSignificantly decreased hemolytic effect while retaining similar antimicrobial potency to the parent peptide. nih.gov
DMPC-10ADermaseptin-PC (DM-PC)Not specifiedShowed activity against biofilm formation, though less potent than the parent peptide. nih.gov

Strategies for Enhancing Peptide Stability and Bioavailability in Experimental Systems

A significant hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases and their limited bioavailability. ukrbiochemjournal.orgimrpress.com Several strategies are being explored to overcome these challenges for this compound and other antimicrobial peptides.

Post-translational modifications are a key strategy to enhance peptide stability. ukrbiochemjournal.org These can include:

Acetylation and Amidation: Modifying the N-terminus (acetylation) or C-terminus (amidation) can protect the peptide from exopeptidases. ukrbiochemjournal.org

Incorporation of D-amino acids: Replacing naturally occurring L-amino acids with their D-isomers can make the peptide resistant to proteolysis.

Cyclization: Creating a cyclic peptide structure can enhance stability by restricting the peptide's conformation and making it less accessible to proteases. imrpress.com

To improve bioavailability, formulation strategies are crucial. Self-emulsifying drug delivery systems (SEDDS) are a promising approach for lipophilic drugs with poor absorption. nih.gov These systems can improve the rate and extent of absorption by keeping the drug in a dissolved state as it transits the gastrointestinal tract. nih.gov For antimicrobial peptides, combining them with nanocarriers, antibodies, or lipids can also improve their delivery and therapeutic efficacy. ukrbiochemjournal.org

Conjugation and Immobilization Techniques (e.g., on nanoparticles)

Immobilizing this compound onto nanoparticles is an effective strategy to enhance its antibacterial activity and stability. mdpi.comresearchgate.netnih.gov This approach can also help to overcome issues of bioavailability. researchgate.net

One study demonstrated that adsorbing Dermaseptin B2 (DRS-B2) onto alginate nanoparticles (Alg NPs) resulted in a formulation with significantly higher antibacterial activity against Escherichia coli strains compared to the peptide alone. mdpi.comresearchgate.netnih.gov The concentration of the nanoparticles is a critical factor to ensure good dispersion and prevent aggregation that could interfere with the peptide's adsorption. mdpi.com

The addition of small molecules like lactic acid or menthol (B31143) to the nanoparticle-peptide formulation can further augment its antibacterial effects. mdpi.comnih.gov Importantly, these formulations were found to be safe for human erythrocytes and eukaryotic cell lines. mdpi.comnih.gov

The use of nanoparticles as a matrix for enzyme and peptide immobilization offers several advantages, including a large surface area for loading and reduced mass transfer resistance. The nanoparticles can exhibit Brownian motion when dispersed in solution, which can lead to better enzymatic or peptide activity compared to the unbound molecule.

FormulationKey ComponentsEnhancement
Alg NPs + DRS-B2Alginate nanoparticles, Dermaseptin B2Remarkable antibacterial activity against sensitive and resistant E. coli. mdpi.comresearchgate.netnih.gov
Alg NPs + DRS-B2 + Lactic AcidAlginate nanoparticles, Dermaseptin B2, Lactic AcidAugmented antibacterial activity. mdpi.comnih.gov
Alg NPs + DRS-B2 + MentholAlginate nanoparticles, Dermaseptin B2, MentholAugmented antibacterial activity. mdpi.comnih.gov

Development of Bifunctional Peptides Incorporating this compound Motifs

Bifunctional peptides are engineered molecules that combine the properties of two different peptides to create a novel function. A study explored the creation of a bifunctional peptide by fusing an antimicrobial peptide, Dermaseptin 01, with another peptide called Thanatin (THA). rsc.orgresearchgate.net

This fusion peptide, DS01-THA, was designed to adhere to the surface of soybean leaves and prevent the germination of Phakopsora pachyrhizi spores, the cause of Asian soybean rust. rsc.orgresearchgate.net The study found that this bifunctional peptide could effectively reduce the disease in a rainfast manner, demonstrating the potential of this approach for sustainable crop protection. rsc.orgresearchgate.net

Another example of a fusion protein involving a dermaseptin is RetroMAD1, which combines Retrocyclin 101, MAP30, and Dermaseptin 1. google.com This fusion protein was designed to have broad-spectrum antimicrobial activity. google.com

Computational and In Silico Approaches in Peptide Design

Computational methods, or in silico approaches, are increasingly being used to accelerate the design and optimization of peptides like this compound. mdpi.comnih.gov These methods allow for the virtual screening of large numbers of peptide variants, saving time and resources compared to traditional experimental approaches. mdpi.comnih.gov

Sequence-based design is a major approach that utilizes the physicochemical properties of peptides to optimize for stability, toxicity, and efficacy. nih.gov Structure-based design, on the other hand, focuses on the three-dimensional structure of the peptide and its interaction with its target. nih.gov

Machine learning algorithms are also being integrated with in silico analysis to enhance the drug discovery process. mdpi.comias.ac.in These algorithms can analyze large datasets to predict drug-target interactions, pharmacokinetics, and toxicity profiles. mdpi.com For example, a long short-term memory (LSTM) language model has been used to understand the "grammar" of antimicrobial peptide sequences, leading to the design of novel peptides with broad-spectrum antimicrobial activity. ias.ac.in

Molecular docking simulations are another powerful tool used to predict the binding affinity and interaction between a peptide and its target. ukrbiochemjournal.orgdovepress.com By calculating the binding free energy, researchers can identify lead candidates with enhanced therapeutic potential. ukrbiochemjournal.org These computational predictions, however, must be validated through further in vitro and in vivo studies. dovepress.com

Microbial Resistance Mechanisms to Dermaseptin B8

Mechanisms of Bacterial Resistance to Antimicrobial Peptides

Bacteria have evolved a variety of sophisticated mechanisms to counteract the effects of antimicrobial peptides (AMPs), a crucial component of the innate immune system of many organisms. These resistance strategies are multifaceted and often involve modifications to the bacterial cell surface, the production of enzymes that degrade or inactivate AMPs, and the formation of protective biofilms. nih.govnih.gov Understanding these mechanisms is critical, especially as AMPs like Dermaseptin-B8 are considered promising alternatives to conventional antibiotics.

Alterations in Cell Surface Charge

A primary strategy employed by bacteria to resist cationic AMPs is the alteration of their cell surface charge. nih.govasm.org The initial interaction between most cationic AMPs and bacteria is electrostatic, with the positively charged peptide being attracted to the negatively charged bacterial surface. mdpi.com Bacteria can reduce this attraction by modifying their surface components to decrease the net negative charge, thereby creating an electrostatic repulsion against the cationic AMPs. nih.govasm.org

In Gram-positive bacteria , this is often achieved through the D-alanylation of teichoic and lipoteichoic acids, which introduces positive charges into the cell wall. asm.orgfrontiersin.org Another mechanism is the lysinylation of phosphatidylglycerol in the cell membrane, which also increases the positive surface charge. asm.org

Table 1: Mechanisms of Bacterial Cell Surface Charge Alteration

Bacterial TypeModified ComponentModificationConsequence
Gram-positiveTeichoic/Lipoteichoic AcidsD-alanylationIncreased positive charge on the cell wall. asm.orgfrontiersin.org
Gram-positivePhosphatidylglycerolLysinylationIncreased positive charge on the cell membrane. asm.org
Gram-negativeLipopolysaccharide (Lipid A)Addition of aminoarabinoseReduced negative charge of the outer membrane. nih.govasm.org
Gram-negativeLipopolysaccharide (Lipid A)Addition of phosphoethanolamineReduced negative charge of the outer membrane. nih.govasm.org

Efflux Pumps and Protease Production

Bacteria can also actively expel AMPs that have breached the outer defenses using efflux pumps. nih.govmdpi.com These transport proteins, located in the bacterial membrane, recognize and pump out a wide range of antimicrobial compounds, including AMPs, preventing them from reaching their intracellular targets. nih.govelifesciences.org Several families of efflux pumps have been implicated in AMP resistance, such as the Resistance-Nodulation-Cell Division (RND) family in Gram-negative bacteria and the ATP-Binding Cassette (ABC) transporters. nih.govimrpress.com For instance, the MtrCDE efflux pump in Neisseria gonorrhoeae confers resistance to various hydrophobic antimicrobials and AMPs. mdpi.com

Another significant resistance mechanism is the production of proteases, which are enzymes that can degrade AMPs. mdpi.commdpi.com Bacteria can secrete these proteases into the extracellular environment or anchor them to their cell surface. frontiersin.orgmdpi.com These proteases can cleave the peptide bonds of AMPs, rendering them inactive. imrpress.com The susceptibility of an AMP to proteolytic degradation often depends on its structure; for example, linear, alpha-helical peptides like LL-37 are generally more vulnerable than those with more complex, disulfide-bonded structures. mdpi.com

Biofilm Formation as a Resistance Strategy

Biofilm formation is a critical survival strategy for bacteria, providing a physical barrier against various environmental stresses, including antimicrobial agents. unina.itfrontiersin.org Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), which is primarily composed of polysaccharides, proteins, and extracellular DNA. nih.govunina.it This matrix can impede the penetration of AMPs, preventing them from reaching the bacterial cells within the biofilm. aston.ac.ukresearchgate.net

The EPS matrix can act as a shield by binding and sequestering AMPs, effectively reducing their local concentration. nih.gov Furthermore, the physiological state of bacteria within a biofilm is often different from that of their planktonic (free-swimming) counterparts. Bacteria in biofilms can exhibit slower growth rates and altered gene expression, which can contribute to their increased resistance to antimicrobials. aston.ac.uk In fact, bacteria within a biofilm can be up to 1000 times more resistant to antibiotics and AMPs than planktonic bacteria. nih.gov

Advanced Methodologies in Dermaseptin B8 Research

Biophysical Techniques for Membrane Interaction Analysis

A variety of biophysical techniques are employed to analyze the critical interaction between Dermaseptin-B8 and target cell membranes, which is fundamental to its antimicrobial action. These methods provide insights into the peptide's structural changes upon membrane binding, its orientation, and the kinetics of the interaction.

Fluorescence Spectroscopy: This technique is highly sensitive for studying peptide-membrane interactions. horiba.com By labeling the peptide with fluorescent probes like 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD), researchers can monitor changes in the fluorophore's environment. nih.gov A blue-shift in the emission spectrum upon binding to lipid vesicles indicates the peptide's N-terminus has moved into a more non-polar, or hydrophobic, environment within the membrane. nih.govfrontiersin.org This method is also used to determine binding isotherms and surface partition constants, revealing stronger binding to acidic phospholipids (B1166683) compared to zwitterionic ones. nih.gov Tryptophan, an amino acid with intrinsic fluorescence, is often used as a natural probe to monitor membrane partitioning and conformational changes. frontiersin.orgccmb.res.in

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for monitoring the secondary structure of peptides. patsnap.com Dermaseptins, including related variants, are typically unstructured in aqueous solutions but adopt an α-helical conformation in the presence of membrane-mimicking environments like lipid vesicles or detergents. researchgate.netmdpi.com This technique allows researchers to quantify the degree of helicity, which can be influenced by the lipid composition of the model membrane. researchgate.netplos.org Studies show that the induction of this α-helical structure is crucial for the peptide's ability to disrupt membranes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information. Solution NMR has been used to determine the three-dimensional structure of dermaseptin (B158304) analogs in membrane-mimetic environments, such as detergent micelles, confirming a helical conformation. mdpi.comnih.gov Solid-state NMR, particularly ³¹P NMR, can be used to examine the effects of the peptide on the phospholipid organization within model or even live bacterial membranes. plos.orgfrontiersin.org

Atomic Force Microscopy (AFM): AFM is utilized to visualize the morphological changes induced by antimicrobial peptides on the surface of target cells or model membranes. nih.gov This technique can provide direct visual evidence of membrane disruption, such as the formation of pores or other structural damage caused by this compound and its analogs on bacterial surfaces. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor the real-time kinetics of peptide-membrane binding. giffordbioscience.com By immobilizing lipid bilayers on a sensor chip, researchers can measure the association (kₐ) and dissociation (kₑ) rates of the peptide binding to the membrane. giffordbioscience.comnih.gov This provides quantitative data on binding affinity (Kₑ), revealing how factors like lipid composition and peptide concentration affect the interaction. researchgate.netnih.gov The SPR response, measured in resonance units (RU), is directly proportional to the mass of peptide bound to the surface. nih.govaffiniteinstruments.com

Table 1: Summary of Biophysical Techniques in Dermaseptin Research

TechniquePrimary Information ObtainedKey Findings for Dermaseptins
Fluorescence SpectroscopyMembrane partitioning, binding affinity, local environment changes. nih.govfrontiersin.orgPeptide inserts into the hydrophobic core of membranes; shows preferential binding to anionic lipids. nih.govnih.gov
Circular Dichroism (CD)Secondary structure (α-helix, β-sheet content). patsnap.comAdopts an α-helical conformation upon membrane interaction, which is linked to its activity. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR)High-resolution 3D structure, peptide orientation, lipid dynamics. nih.govfrontiersin.orgConfirms amphipathic α-helical structure in membrane-like environments; shows impact on lipid organization. plos.orgnih.gov
Atomic Force Microscopy (AFM)Visualization of membrane surface topography and peptide-induced damage. nih.govDirectly shows morphological changes and membrane disruption on bacterial surfaces. nih.gov
Surface Plasmon Resonance (SPR)Real-time binding kinetics (association/dissociation rates), affinity. giffordbioscience.comnih.govQuantifies high-affinity binding to model membranes, particularly those containing negatively charged lipids. researchgate.netnih.gov

Proteolytic Stability Assays in Experimental Contexts

A significant hurdle for the therapeutic application of peptides is their susceptibility to degradation by proteases found in biological fluids like plasma or serum. nih.gov Proteolytic stability assays are therefore essential to evaluate the viability of this compound and its analogs. In these assays, the peptide is incubated with specific proteases (such as trypsin or chymotrypsin) or in complex biological media like human plasma or fetal bovine serum (FBS). frontiersin.orgjmb.or.kr The degradation of the peptide over time is monitored using techniques like High-Performance Liquid Chromatography (HPLC), which separates the intact peptide from its degradation products. frontiersin.orgjmb.or.kr The results, often reported as the percentage of peptide remaining over time, indicate its stability. Research into dermaseptin derivatives has shown that modifications, such as the substitution of natural L-amino acids with D-amino acids, can significantly enhance resistance to proteolytic degradation, a crucial step in improving their therapeutic potential. nih.gov

Microscopic Techniques for Visualizing Cellular Effects

Microscopy provides direct visual evidence of a peptide's mechanism of action at the cellular and subcellular levels.

Electron Microscopy (EM): Both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the profound morphological changes that this compound induces in target cells. TEM allows for the examination of internal cellular structures, revealing damage to the cell envelope and intracellular components. nih.gov SEM provides detailed images of the cell surface, showing alterations like membrane blebbing, roughening, or complete lysis.

Fluorescence Microscopy: This technique is used to track the localization of the peptide and to assess membrane integrity. frontiersin.org By labeling the peptide with a fluorescent dye (e.g., rhodamine), its journey to and interaction with the target cell can be observed. nih.gov For instance, studies on related dermaseptins have shown that fluorescently labeled peptides can penetrate the host cell membrane of infected erythrocytes to interact directly with the intracellular parasite. nih.gov Assays using dyes like Sytox Green, which only fluoresces upon binding to DNA and can only enter cells with compromised membranes, are used to visualize membrane permeabilization in real-time. frontiersin.orgjmb.or.kr

Gene Cloning and Expression Systems for Peptide Production

To obtain the quantities of this compound required for extensive research, recombinant production methods are indispensable. This involves cloning the gene sequence encoding the peptide into an expression vector, which is then introduced into a host organism. promega.combenthamscience.com

Escherichia coli (E. coli) is the most commonly used expression system due to its rapid growth, low cost, and well-understood genetics. cabidigitallibrary.orghuji.ac.il The this compound gene is inserted into a plasmid vector, often under the control of an inducible promoter (e.g., the lac or T7 promoter), which allows for high-level protein production upon addition of an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG). cabidigitallibrary.orghuji.ac.il To enhance solubility and simplify purification, the peptide is sometimes expressed as a fusion protein with a larger, highly soluble partner like Maltose-Binding Protein (MBP). cabidigitallibrary.org While E. coli is a powerful system, other hosts like yeast or mammalian cells are also available and may be used to overcome specific challenges like improper folding or lack of post-translational modifications. mybiosource.combiocat.comresearchgate.net

Pre Clinical and Translational Research Perspectives of Dermaseptin B8 in Non Human Models

Efficacy Studies in In Vivo Animal Models of Infection (e.g., P. aeruginosa infections in mice)

The therapeutic potential of dermaseptin (B158304) peptides has been validated in various in vivo animal models, demonstrating their effectiveness in combating infections. Although studies focusing specifically on Dermaseptin-B8 are part of a broader investigation into the dermaseptin family, research on closely related derivatives provides significant evidence of their in vivo efficacy.

Derivatives of Dermaseptin S4, for instance, have been confirmed to be effective in mouse models of Pseudomonas aeruginosa infection. nih.gov These studies highlight the ability of dermaseptin peptides to control infections caused by this opportunistic, and often multi-drug resistant, gram-negative bacterium. Similarly, Dermaseptin-B2 (DRS-B2) has undergone in vivo testing in mice for its antimicrobial activity. nih.gov

Further research using a mouse model of actinomycetoma induced by Nocardia brasiliensis showed that another dermaseptin, DMS-DA6, was highly effective. amazonaws.com In this study, treatment with DMS-DA6 was compared to the conventional antibiotic linezolid. The findings indicated that DMS-DA6 could resolve the infection more effectively, achieving a similar reduction in inflammation and bacterial load at a lower dose and with fewer administrations than linezolid. amazonaws.comasm.org Another study focused on preventing prosthetic graft-associated infections in rats. A chimeric peptide containing the dermaseptin derivative K₄-S4(1-13)a was used, demonstrating its potent ability to prevent these difficult-to-treat infections. frontiersin.org

These studies collectively underscore the potent antimicrobial effects of the dermaseptin family in live animal models, suggesting their potential as alternatives or adjuncts to conventional antibiotics for treating bacterial infections.

Table 1: Selected In Vivo Efficacy Studies of Dermaseptin Derivatives

Dermaseptin DerivativeAnimal ModelPathogenKey Findings
Dermaseptin S4 DerivativesMousePseudomonas aeruginosaConfirmed in vivo efficacy against infection. nih.gov
Dermaseptin-B2 (DRS-B2)MouseNot specifiedTested for in vivo antimicrobial activity. nih.gov
DMS-DA6MouseNocardia brasiliensisMore effective in reducing inflammation and bacterial load than linezolid. amazonaws.comasm.org
K₄-S4(1-13)a (chimeric)RatStaphylococciPrevented graft-associated infections. frontiersin.org

Application in Agricultural and Plant Disease Management Research (e.g., crop surface functionalization)

The potent antimicrobial properties of dermaseptins are being explored for applications in agriculture to protect crops from devastating plant pathogens, offering a potential alternative to conventional chemical pesticides. Research has focused on two main strategies: functionalizing crop surfaces and developing transgenic plants that produce dermaseptin peptides.

A novel approach involves creating bifunctional peptides that adhere to the leaf surface and inhibit pathogen germination. In one study, a fusion peptide was engineered by combining Dermaseptin 01 (DS01) with Thanatin (THA), an insect antifungal peptide. This DS01-THA dipeptide was shown to bind strongly and in a rain-resistant manner to the surface of soybean leaves. nih.govfrontiersin.org It effectively inhibited the germination of Phakopsora pachyrhizi spores, the fungus that causes Asian soybean rust, thereby reducing disease severity. nih.govfrontiersin.org This method of crop surface functionalization represents a sustainable strategy for disease management. nih.govfrontiersin.org

Another avenue of research is the genetic engineering of plants to produce antimicrobial peptides. In one study, a recombinant protein of Dermaseptin-B1 (DrsB1) fused with a chitin-binding domain (CBD) was expressed in tobacco hairy roots (HRs). frontiersin.org The extracted recombinant protein, CBD-DrsB1-8, demonstrated significant inhibitory effects against several major plant bacterial pathogens, including Pectobacterium carotovorum, Agrobacterium tumefaciens, Ralstonia solanacearum, and Xanthomonas campestris, as well as the fungi Alternaria alternata and Pythium sp. frontiersin.org This strategy aims to generate stable transgenic crop plants with built-in resistance to a range of diseases. frontiersin.org

Table 2: Research on Dermaseptin Applications in Plant Disease Management

Dermaseptin ApplicationTarget Crop/ModelTarget Pathogen(s)Mechanism/StrategyKey Findings
DS01-THA Fusion PeptideSoybean, Barley, CornPhakopsora pachyrhizi (Asian Soybean Rust)Crop surface functionalizationBinds to leaf surface, inhibits spore germination, and reduces disease in a rainfast manner. nih.govfrontiersin.org
Recombinant CBD-DrsB1-8TobaccoP. carotovorum, A. tumefaciens, R. solanacearum, X. campestris, A. alternata, Pythium sp.Expression in transgenic plantsRecombinant protein inhibits the growth of multiple bacterial and fungal plant pathogens. frontiersin.org

Investigation of Synergistic Activity with Other Antimicrobial Agents in Experimental Systems

A significant area of pre-clinical research is evaluating the potential for antimicrobial peptides (AMPs) like this compound to work in combination with other antimicrobial agents. This strategy, known as synergistic therapy, can enhance efficacy, broaden the spectrum of activity, and potentially reduce the development of drug resistance. biointerfaceresearch.com

Research has shown that dermaseptins can act synergistically with each other. A study involving dermaseptins s1, s2, s3, s4, and s5 found that combinations of these peptides resulted in a dramatic increase in antibiotic activity—in some cases up to 100-fold—compared to the activity of each peptide used alone. nih.gov This suggests that a cocktail of dermaseptins could provide a more potent antimicrobial shield. nih.gov

The synergistic potential of dermaseptins with conventional antibiotics has also been demonstrated in experimental models. In a rat model of graft-associated infection, a chimeric peptide containing a dermaseptin derivative was used in combination with the antibiotic rifampin. frontiersin.org While rifampin alone did not eradicate the bacterial infection, 100% inhibition was achieved when it was combined with the peptide. frontiersin.org This highlights the ability of dermaseptins to potentiate the effects of traditional antibiotics, rendering them more effective against challenging infections. frontiersin.orgbiointerfaceresearch.com The primary mechanism often involves the AMP increasing the permeability of the bacterial membrane, which facilitates the entry of the antibiotic, allowing it to reach its intracellular target more effectively. biointerfaceresearch.com

While studies on many AMPs have shown synergistic or additive effects against P. aeruginosa when combined with antibiotics like ceftazidime, doripenem, colistin, and polymyxin (B74138) B, specific data for this compound remains an area for future investigation. nih.gov The existing findings from closely related dermaseptins provide a strong rationale for exploring this compound in combination therapies against multi-drug resistant pathogens.

Table 3: Examples of Synergistic Activity in Dermaseptin Research

Dermaseptin(s)Combination Agent(s)Experimental SystemOutcome
Dermaseptins s1, s2, s3, s4, s5Each otherIn vitroUp to 100-fold increase in antibiotic activity compared to individual peptides. nih.gov
K₄-S4(1-13)a (chimeric)RifampinRat graft infection modelCombination achieved 100% inhibition of bacterial infection, whereas rifampin alone did not. frontiersin.org

Future Research Directions and Unanswered Questions

Elucidation of Novel Mechanisms of Action for Diverse Activities

While the membrane-disrupting capabilities of dermaseptins are well-documented, the full spectrum of their mechanisms of action, particularly for Dermaseptin-B8, is not completely understood. nih.govimrpress.com The primary proposed mechanisms involve the "barrel-stave" and "carpet-like" models, both of which lead to membrane permeabilization and cell death. mdpi.comnih.gov In the "barrel-stave" model, the peptides aggregate to form pores or channels through the cell membrane, disrupting the cell's osmotic balance. mdpi.comnih.gov The "carpet-like" mechanism involves the peptides accumulating on the membrane surface until a critical concentration is reached, causing widespread disruption. mdpi.comnih.gov

However, evidence suggests that some dermaseptins may also have intracellular targets, a facet that remains largely unexplored for this compound. nih.gov Future research is needed to investigate whether this compound or its derivatives interact with intracellular components, such as nucleic acids or enzymes, which could explain their diverse biological activities beyond simple membrane lysis. nih.gov Unraveling these alternative or complementary mechanisms is crucial for a comprehensive understanding of its full therapeutic potential.

Exploration of Selectivity for Specific Microorganisms and Cell Types

A significant area of ongoing research is the enhancement of the selectivity of dermaseptin (B158304) peptides. The goal is to design analogs that are highly effective against specific pathogens while minimizing toxicity to mammalian cells. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the peptide's physical and chemical properties, such as charge, hydrophobicity, and amphipathicity, can dramatically alter its selectivity. nih.govnih.gov

For instance, increasing the net positive charge and adjusting the hydrophobicity of dermaseptin analogs has been shown to improve their antibacterial potency while reducing hemolytic activity. nih.govnih.gov The N-terminal region of dermaseptins is believed to be critical for their cytolytic activity, and modifications in this area can significantly impact their selectivity. nih.govnih.gov Further investigation into the specific structural features that govern interactions with different microbial and mammalian cell membranes will be key to developing highly targeted antimicrobial agents. mdpi.comnih.gov

Long-Term Efficacy and Potential for Resistance in In Vivo Non-Human Models

While in vitro studies have demonstrated the potent antimicrobial activity of this compound and its derivatives, their long-term efficacy and the potential for microbial resistance in in vivo settings are not well-established. researchgate.net The development of resistance to conventional antibiotics is a major global health concern, and it is crucial to understand if and how microorganisms might develop resistance to antimicrobial peptides like this compound. nih.govsemanticscholar.org

Studies on other dermaseptin derivatives have shown that bacteria may not readily develop resistance to them compared to traditional antibiotics. nih.govresearchgate.net However, comprehensive long-term in vivo studies using non-human models are necessary to confirm these findings for this compound. Such studies would involve repeated exposure of pathogens to the peptide to assess the emergence of resistant strains. emerypharma.com Understanding the potential for resistance is a critical step before considering any further development for research applications.

Advanced Peptide Delivery Systems for Targeted Research Applications

The effective delivery of peptide-based compounds to their target sites remains a significant challenge. For research applications, developing advanced delivery systems for this compound could enhance its stability, solubility, and target specificity. mdpi.com Nanoparticle-based delivery systems, for example, have shown promise in improving the therapeutic potential of antimicrobial peptides. nih.govmdpi.com

Immobilizing Dermaseptin-B2 on alginate nanoparticles has been shown to enhance its antibacterial activity. nih.govmdpi.com Such systems can protect the peptide from degradation, improve its pharmacokinetic profile, and facilitate targeted delivery to specific tissues or cells. mdpi.comrsc.org Future research should focus on designing and optimizing various delivery platforms, such as liposomes, micelles, or other nanocarriers, to improve the utility of this compound in experimental models. nih.govfrontiersin.org

Bioengineering for Optimized Activity and Stability in Research Settings

Bioengineering offers a powerful approach to optimize the properties of this compound for research purposes. By making specific amino acid substitutions or modifications, it is possible to create analogs with enhanced antimicrobial activity, improved stability, and greater selectivity. nih.govnih.gov

Q & A

Q. How to optimize molecular dynamics (MD) simulations for this compound-membrane interactions?

  • Answer : Use all-atom force fields (e.g., CHARMM36) with explicit lipid bilayers (e.g., POPC/POPG mixtures). Run simulations ≥200 ns with replica exchange to sample peptide orientations. Validate with experimental data (e.g., SPR insertion rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.